molecular formula C9H17NO4 B13910874 tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate

tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate

Cat. No.: B13910874
M. Wt: 203.24 g/mol
InChI Key: AEIVOTLOANDCEL-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and an oxetane ring with a hydroxymethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. One common method involves the use of tert-butyl carbamate and an oxetane-3-carboxylic acid derivative under basic conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, making it useful in peptide synthesis and other applications where temporary protection of functional groups is required .

Medicine

In medicine, derivatives of this compound are investigated for their potential as pharmaceutical agents. The oxetane ring is known to impart stability and bioavailability to drug molecules, making it an attractive scaffold for drug design .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with proteins and enzymes, affecting their activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the oxetane ring.

    Oxetane derivatives: Compounds with an oxetane ring but different substituents.

    Carbamate derivatives: Compounds with a carbamate group but different alkyl or aryl groups.

Uniqueness

tert-Butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate is unique due to the combination of the tert-butyl carbamate group and the oxetane ring. This combination imparts distinct reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-5-13-7(6)4-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1

InChI Key

AEIVOTLOANDCEL-RQJHMYQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CO[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1CO

Origin of Product

United States

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